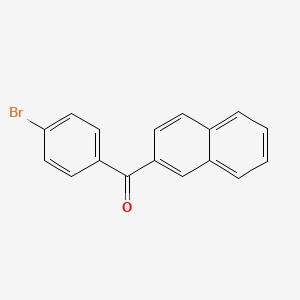

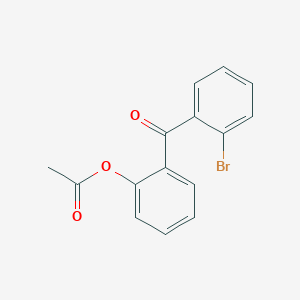

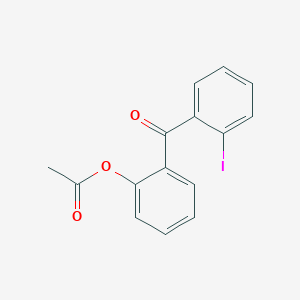

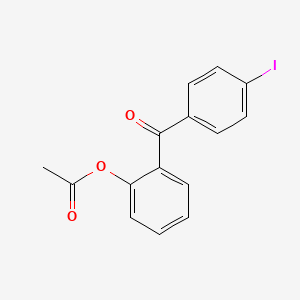

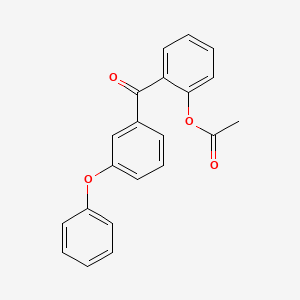

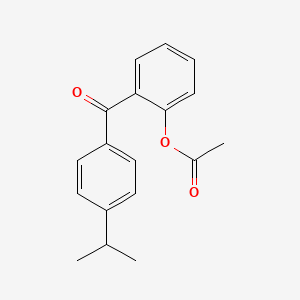

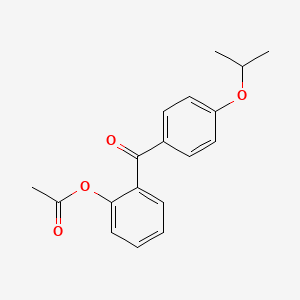

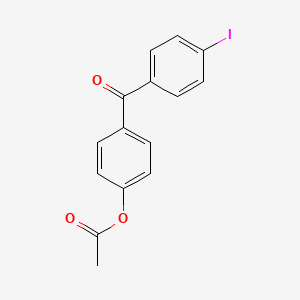

4-Acetoxy-4'-iodobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

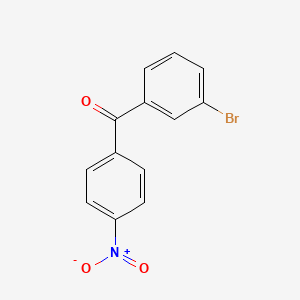

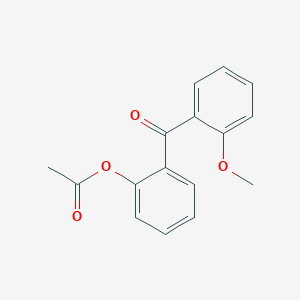

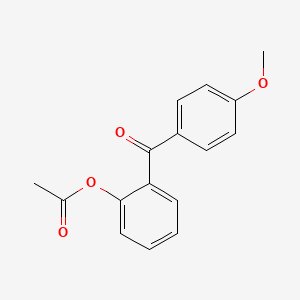

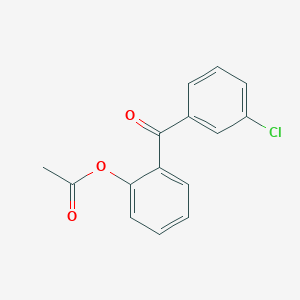

4-Acetoxy-4’-iodobenzophenone (AIBN) is a chemical compound that belongs to the family of organic compounds known as phenones. It has a molecular formula of C15H11IO3 and a molecular weight of 366.15 g/mol .

Synthesis Analysis

A practical synthesis of 4-acetoxy substituted 5(4 H)-oxazolones by direct oxidation of N-benzoyl amino-acids using hypervalent iodine has been developed . This method is efficient, economical, and easy to perform for the synthesis of quaternary substituted amino acid derivatives .Chemical Reactions Analysis

While specific chemical reactions involving 4-Acetoxy-4’-iodobenzophenone were not found in the available resources, it’s worth noting that hypervalent iodine compounds have received much attention for their low toxicity, mild reaction conditions, easy handling, and special reactivity compared with heavy metal reagents in organic synthesis reactions .Physical And Chemical Properties Analysis

4-Acetoxy-4’-iodobenzophenone has a density of 1.611g/cm3 and a boiling point of 439.7ºC at 760 mmHg . The melting point is not available .Applications De Recherche Scientifique

Synthesis of 4-Acetoxyl 5 (4H)-Oxazolones

- Scientific Field : Organic Chemistry

- Summary of the Application : 4-Acetoxy-4’-iodobenzophenone is used in the synthesis of 4-acetoxy substituted 5 (4H)-oxazolones, which are important synthetic intermediates of 2-substituted amino acids .

- Methods of Application or Experimental Procedures : The method involves the direct oxidation of N-benzoyl amino-acids using hypervalent iodine . This method is efficient, economical, and easy to perform for the synthesis of quaternary substituted amino acid derivatives .

- Results or Outcomes : The reaction was monitored using online FTIR techniques, and a plausible reaction mechanism was proposed . The method developed is an alternative to traditional methods that use metal reagents, which are expensive and not environmentally-friendly .

Safety And Hazards

Precautionary measures should be taken when handling 4-Acetoxy-4’-iodobenzophenone. These include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It’s also recommended to handle it under inert gas and protect it from moisture .

Propriétés

IUPAC Name |

[4-(4-iodobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c1-10(17)19-14-8-4-12(5-9-14)15(18)11-2-6-13(16)7-3-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTOVLJRCHFHEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641702 |

Source

|

| Record name | 4-(4-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetoxy-4'-iodobenzophenone | |

CAS RN |

890099-52-2 |

Source

|

| Record name | 4-(4-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.